An In-depth Technical Guide to 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose
An In-depth Technical Guide to 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose
This technical guide provides a comprehensive overview of 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose, a fully protected derivative of D-mannose. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document covers the chemical and physical properties, a detailed synthesis protocol, and its applications in scientific research.
Chemical and Physical Properties
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose is a white crystalline solid. The benzoyl groups serve as protecting groups for the hydroxyl functionalities of D-mannose, rendering the molecule soluble in many organic solvents and allowing for selective chemical transformations at other positions if required.[1] Below is a summary of its key quantitative data.
| Property | Value | Reference |
| CAS Number | 96996-90-6 | [1] |
| Molecular Formula | C₄₁H₃₂O₁₁ | [2][3] |
| Molecular Weight | 700.69 g/mol | [2][3] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 142-145 °C | [1] |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc, Acetone | [1] |
| Storage Temperature | -20°C (long-term), Room Temperature (short-term) | [4] |
Synthesis
The synthesis of 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose involves the per-O-benzoylation of D-mannose. This procedure utilizes benzoyl chloride in the presence of a base, typically pyridine, to acylate all five hydroxyl groups of the mannose sugar.
Experimental Protocol: Per-O-benzoylation of D-Mannose
This protocol is based on general methods for the acylation of monosaccharides.
Materials:
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D-mannose
-
Anhydrous Pyridine
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Benzoyl Chloride
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Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl Acetate (EtOAc)
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve D-mannose in anhydrous pyridine.
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Cooling: Cool the solution to 0°C in an ice bath.
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Acylation: Slowly add benzoyl chloride dropwise to the stirred solution. An excess of benzoyl chloride is typically used to ensure complete benzoylation.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M HCl to neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose.
Synthesis Workflow
Caption: General synthesis workflow for 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose.
Applications in Research and Drug Development
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose serves as a key intermediate in glycobiology and the synthesis of complex carbohydrates. Its primary applications stem from its nature as a protected mannose derivative.
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Glycoside Synthesis: The benzoyl protecting groups can be selectively removed to allow for glycosylation reactions at specific positions, leading to the formation of oligosaccharides and glycoconjugates. The mannose moiety can be used for the synthesis of glycoside drugs, which can improve the water solubility, bioavailability, and targeting of pharmaceuticals.[5]
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Precursor for Bioactive Molecules: It can be used as a precursor to generate bioactive glycoside molecules with potential applications in antiviral, anticancer, and immunoregulatory drug development.[5]
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Enzyme Studies: This compound can act as a substrate precursor in the study of glycosidases, enzymes that hydrolyze glycosidic bonds.[5] The benzoyl groups allow for specific interactions with enzymes to investigate their catalytic mechanisms.[5]
Logical Relationship in Drug Development
Caption: Logical flow from the protected mannose to improved drug properties.
Biological Context: Mannose Metabolism
While the direct involvement of 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose in cellular signaling pathways is not extensively documented, understanding the metabolism of its parent molecule, D-mannose, is crucial. Mannose plays a significant role in several biological processes, most notably in glycosylation.
Within the cell, mannose is phosphorylated to mannose-6-phosphate, which can then be converted to mannose-1-phosphate and subsequently to GDP-mannose. GDP-mannose is a key precursor for the synthesis of N-linked glycans, O-linked glycans, C-mannosylation, and GPI anchors. These glycosylation events are critical for protein folding, stability, and function.
Simplified Mannose Metabolism Pathway
Caption: Key steps in the metabolic pathway of D-mannose for glycosylation.
